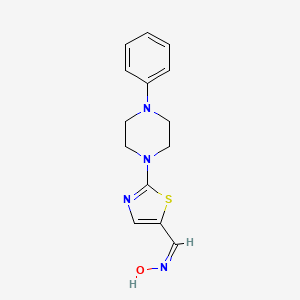
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime
Vue d'ensemble
Description
The compound "2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime" is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different applications in medicinal and materials chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocycles, which can be useful in understanding the context in which such a compound might be studied.
Synthesis Analysis
The synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by iodine-mediated oxidative bond formation, as described in the first paper . This method is notable for its compatibility with a range of aldehydes and its metal-free approach. Similarly, the oxidation of pyrazole-4-carboxaldehyde oximes with iodobenzene diacetate can lead to the formation of dimerized nitrile oxides, which are precursors to oxadiazole-N-oxides . These methods could potentially be adapted for the synthesis of the compound , given its structural similarity to the discussed derivatives.
Molecular Structure Analysis
The third paper provides details on the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde . The described compound crystallizes in the monoclinic space group and exhibits intermolecular interactions such as C-H…N, C-H…O, and C-H…F, which contribute to the stability of the crystal structure. These interactions are important for understanding the molecular conformation and packing of such heterocyclic compounds in the solid state.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound." However, the synthesis of pyrazolo[4,3-c]pyridines and their oxides, as mentioned in the fourth paper , involves microwave-assisted cross-coupling and silver triflate-catalyzed cyclization. These reactions highlight the reactivity of the oxime group and the potential for cyclization, which could be relevant for the chemical reactions of the compound .
Physical and Chemical Properties Analysis
While the provided papers do not discuss the physical and chemical properties of "this compound" specifically, they do offer insights into the properties of structurally similar compounds. For instance, the detailed NMR spectroscopic investigations of the pyrazolo[4,3-c]pyridines and their oxides provide a foundation for understanding how substituents like the trifluoromethyl group can influence the electronic environment of the heterocyclic core. These properties are crucial for the design and application of such compounds in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The compound and its derivatives are used in various chemical synthesis processes. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, structurally related to the mentioned compound, are used as precursors in Sonogashira-type cross-coupling reactions. This process involves the transformation of oximes derived from aldehydes through silver-triflate-catalyzed regioselective cyclization, highlighting the compound's role in facilitating complex chemical transformations (Vilkauskaitė, Šačkus & Holzer, 2011).
Biological Activities and Medicinal Chemistry
The compound's derivatives show potential in biological and medicinal contexts. Some derivatives exhibit antimicrobial, anti-inflammatory, and analgesic activities. For instance, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a synthon for creating new thiazole and pyrazoline heterocycles with notable 2-thienylpyrazole moiety, displaying antimicrobial and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad & Badria, 2012). Furthermore, compounds like 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides are utilized in creating pH-sensitive spin probes, signifying the compound's relevance in advanced biochemical applications (Kirilyuk et al., 2003).
Anticancer and Antiviral Research
The derivatives of the compound have shown promise in anticancer and antiviral research. Novel thiopyrano[2,3-d]thiazole-6-carbaldehydes exhibit significant anticancer and antiviral activities, showcasing the compound's potential in developing therapeutic agents (Lozynskyi et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Some N-phenylpiperazine derivatives can cross the blood-brain barrier due to the small size and lipophilic nature of their molecules, suggesting potential activity upon the central nervous system .
Mode of Action
Many oximes are known to be kinase inhibitors and have been shown to inhibit over 40 different kinases . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found in various tissues in bombus terrestris (bumblebee), suggesting they might play a role in various biochemical pathways in this organism .
Pharmacokinetics
The presence of the phenylpiperazine moiety might enhance its ability to cross the blood-brain barrier .
Action Environment
The stability of drugs can be influenced by various conditions such as temperature and ph .
Propriétés
IUPAC Name |
(NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPRVYBMAZDKEJ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328174 | |
| Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477886-90-1 | |
| Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)

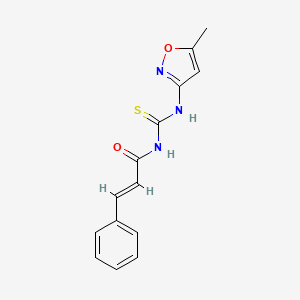
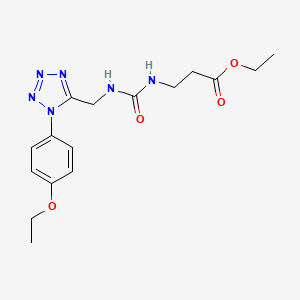
![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)


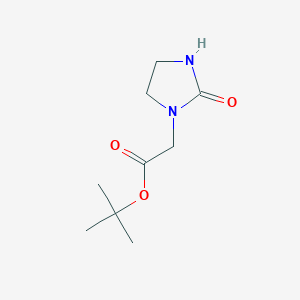
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)
![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)
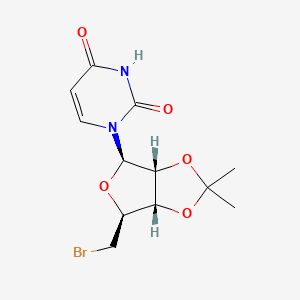
![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)